molecular formula C15H11NO4 B027382 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid CAS No. 88377-31-5

5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid

Cat. No.: B027382
CAS No.: 88377-31-5
M. Wt: 269.25 g/mol
InChI Key: ZDSRKZQRHDTJCK-UHFFFAOYSA-N
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Description

5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid is a chemical compound with the molecular formula C15H11NO4. It is known for its unique structure, which includes a methoxy group, an oxo group, and a carboxylic acid group attached to an acridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxyanthranilic acid and acetic anhydride.

    Cyclization: The starting materials undergo a cyclization reaction to form the acridine core. This step often requires the use of a catalyst and specific reaction conditions, such as elevated temperatures and controlled pH levels.

    Oxidation: The resulting intermediate is then subjected to oxidation to introduce the oxo group at the 9-position of the acridine ring.

    Carboxylation: Finally, the carboxylic acid group is introduced at the 4-position through a carboxylation reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, catalysts, and reaction temperatures .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid stands out due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This unique feature makes it a valuable compound for various research applications .

Properties

IUPAC Name

5-methoxy-9-oxo-10H-acridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4/c1-20-11-7-3-5-9-13(11)16-12-8(14(9)17)4-2-6-10(12)15(18)19/h2-7H,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSRKZQRHDTJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455527
Record name 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88377-31-5
Record name 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid
Reactant of Route 2
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5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid
Reactant of Route 3
5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid
Reactant of Route 4
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Reactant of Route 5
Reactant of Route 5
5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid
Reactant of Route 6
5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid

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